ethyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including an ethyl ester, a bromophenyl group, and a methyl group
Preparation Methods
The synthesis of ETHYL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with thiourea to form the thiazolopyrimidine core. The final product is obtained by esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ETHYL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory and antimicrobial properties, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 5-(4-BROMOPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives, such as:
ETHYL 5-(4-METHOXYPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: This compound has a methoxy group instead of a bromine atom, which may alter its chemical reactivity and biological activity.
ETHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: The presence of a chlorine atom instead of bromine can affect the compound’s properties, such as its lipophilicity and binding affinity to molecular targets.
Properties
Molecular Formula |
C18H19BrN2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19BrN2O3S/c1-4-13-16(22)21-15(11-6-8-12(19)9-7-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3 |
InChI Key |
NBGYRQDMJVFLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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